molecular formula C5H10O5 B12397748 Xylose-2-13C

Xylose-2-13C

Cat. No.: B12397748
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-AXXUHBFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylose-2-13C is a stable isotope-labeled compound where the carbon-2 position of xylose is replaced with the carbon-13 isotope. Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is widely used in scientific research, particularly in metabolic studies and as a tracer in nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the fermentation of xylose by microorganisms in the presence of carbon-13 labeled substrates . The reaction conditions often involve controlled fermentation processes, where the microorganisms metabolize the labeled substrates to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope into xylose. The production process is optimized to ensure high yields and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Xylose-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Xylonic acid.

    Reduction: Xylitol.

    Isomerization: Xylulose.

Scientific Research Applications

Xylose-2-13C has a wide range of applications in scientific research:

Mechanism of Action

Xylose-2-13C exerts its effects by being incorporated into metabolic pathways where xylose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolysis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylose-2-13C is unique due to its specific labeling at the carbon-2 position, which allows for detailed studies of xylose metabolism and its conversion to other sugars and sugar alcohols. This specificity makes it a valuable tool in metabolic research and industrial applications .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-AXXUHBFTSA-N

Isomeric SMILES

C([C@H]([C@@H]([13C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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